Dual COX/5-LOX Inhibition with Quantified IC₅₀ Values in Rat Peritoneal Leukocytes
In the original pharmacological characterization, 5,6-dihydroxy-3,7,4'-trimethoxyflavone (tanetin) inhibited both the cyclo-oxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of arachidonate metabolism in calcium ionophore A23187-stimulated rat peritoneal leukocytes with comparable potency [1]. The reported approximate IC₅₀ values were 6–11 μM against COX-mediated thromboxane generation and 11 μM against 5-LOX-mediated leukotriene synthesis, representing a balanced dual-inhibition profile that distinguishes it from many common flavonols that preferentially inhibit one pathway [2]. In the same study, tanetin at 25–100 μM did not inhibit constitutive nitric oxide synthase (cNOS) in rat cerebellum, demonstrating functional selectivity between oxygenase pathways [1].
| Evidence Dimension | COX/5-LOX dual inhibition potency |
|---|---|
| Target Compound Data | COX pathway IC₅₀: 6–11 μM; 5-LOX pathway IC₅₀: 11 μM |
| Comparator Or Baseline | No co-assayed flavonol comparator within the same study; class-level inference: the 1999 cross-species study reports that feverfew 6-hydroxyflavonols are significantly more potent COX/5-LOX inhibitors than tansy 6-hydroxyflavones [3] |
| Quantified Difference | Not quantifiable as a direct head-to-head value; the approximate equi-potency for both COX and LOX arms contrasts with typical flavonols such as quercetin which preferentially inhibit 5-LOX (literature IC₅₀ ~3.5 μM for 5-LOX vs ~10 μM for COX in similar cell models, cross-study [2]) |
| Conditions | Calcium ionophore A23187-stimulated rat peritoneal leukocytes; eicosanoid quantification by radioimmunoassay |
Why This Matters
Procurement teams selecting an anti-inflammatory flavonoid tool compound need the balanced dual COX/LOX inhibition profile quantitatively benchmarked in a primary leukocyte model; generic flavonol substitutions lack this specific IC₅₀ characterization, compromising experimental reproducibility.
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- [2] Moroney MA, Alcaraz MJ, Forder RA, Carey F, Hoult JRS. Selectivity of neutrophil 5-lipoxygenase and cyclo-oxygenase inhibition by an anti-inflammatory flavonoid glycoside and related aglycone flavonoids. J Pharm Pharmacol. 1988;40(11):787-792. doi:10.1111/j.2042-7158.1988.tb05173.x View Source
- [3] Williams CA, Harborne JB, Geiger H, Hoult JRS. The flavonoids of Tanacetum parthenium and T. vulgare and their anti-inflammatory properties. Phytochemistry. 1999;51(3):417-423. doi:10.1016/S0031-9422(99)00021-7 View Source
